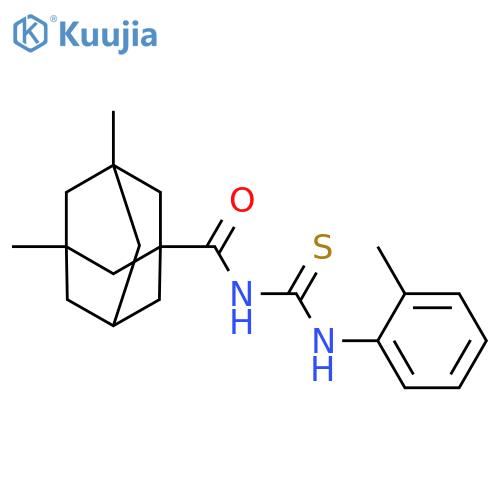Cas no 519046-10-7 (3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea)

519046-10-7 structure
商品名:3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
CAS番号:519046-10-7
MF:C21H28N2OS
メガワット:356.524824142456
CID:5436749
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 化学的及び物理的性質
名前と識別子
-
- 3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide
- 3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea
-
- InChIKey: WZYIKJFOERHOFK-UHFFFAOYSA-N
- ほほえんだ: C12(C(NC(NC3=CC=CC=C3C)=S)=O)CC3(C)CC(CC(C)(C3)C1)C2
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3084-0088-3mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-2μmol |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-5μmol |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-1mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-10mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-20mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-40mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-15mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-50mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 50mg |
$160.0 | 2023-04-27 | |
| Life Chemicals | F3084-0088-4mg |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea |
519046-10-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 |
3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
519046-10-7 (3-(3,5-dimethyladamantane-1-carbonyl)-1-(2-methylphenyl)thiourea) 関連製品
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
